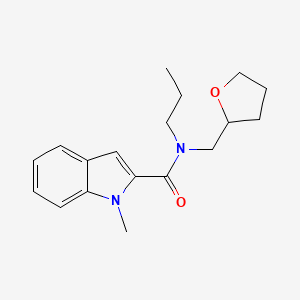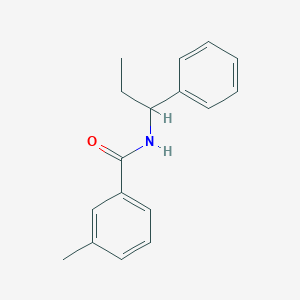
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone, also known as INOT, is a synthetic compound that has been widely used in scientific research for its unique properties. INOT is a nitric oxide donor, which means that it releases nitric oxide when it comes into contact with biological tissues. Nitric oxide is a key signaling molecule in the body that plays a role in many physiological processes, including vasodilation, neurotransmission, and immune function. INOT has been used to study the role of nitric oxide in these processes and to develop new therapies for a range of medical conditions.
作用机制
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone releases nitric oxide when it comes into contact with biological tissues. Nitric oxide then activates a series of signaling pathways that regulate various physiological processes. For example, nitric oxide activates guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G, which regulates smooth muscle relaxation and vasodilation.
Biochemical and Physiological Effects:
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has a range of biochemical and physiological effects that have been studied extensively in scientific research. It has been shown to increase vasodilation and reduce platelet aggregation, which can help to prevent blood clots and reduce the risk of stroke and heart attack. 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has also been shown to have anti-inflammatory effects, which can help to reduce the severity of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a potent nitric oxide donor, which means that it can be used at low concentrations to achieve significant biological effects. However, 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone also has some limitations. It can be difficult to control the release of nitric oxide from 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone, which can make it challenging to study the effects of nitric oxide on specific signaling pathways. 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone. One area of interest is the development of new therapies for conditions such as hypertension, stroke, and cancer. 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has shown promise as a potential treatment for these conditions, and further research is needed to determine its efficacy and safety. Another area of interest is the development of new nitric oxide donors that can be more precisely controlled and targeted to specific tissues and signaling pathways. This could lead to the development of more effective and targeted therapies for a range of medical conditions.
合成方法
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of isonicotinic acid with 2,2,6,6-tetramethyl-4-piperidone in the presence of a base such as triethylamine. The resulting product is then treated with a nitrosating agent to form the nitric oxide donor group.
科学研究应用
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has been used extensively in scientific research to study the role of nitric oxide in various physiological processes. It has been used to investigate the effects of nitric oxide on vascular tone, platelet aggregation, and immune function. 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has also been used to develop new therapies for conditions such as hypertension, stroke, and cancer.
属性
IUPAC Name |
(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-14(2)9-12(18)10-15(3,4)17(14)20-13(19)11-5-7-16-8-6-11/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYMAHKREUHAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1OC(=O)C2=CC=NC=C2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(methoxymethyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5377905.png)
![N-methyl-1-(3-phenylpropyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5377909.png)
![methyl 3-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5377915.png)

![3'-ethyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5377922.png)
![N-[1-[(allylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5377928.png)
![(2R*,3S*,6R*)-5-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377942.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5377971.png)
![N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5377986.png)
![4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5377990.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5377996.png)
![3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5378007.png)
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5378019.png)